N-(2,3-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,3-Dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:
- A thieno[3,2-d]pyrimidinone scaffold with a 3-methyl group and a 7-(4-methylphenyl) substituent.
- A sulfanyl (-S-) bridge linking the pyrimidinone ring to an acetamide group.
- An N-(2,3-dimethylphenyl) moiety attached to the acetamide carbonyl.
This compound shares structural motifs with bioactive molecules targeting enzymes like kinases or bacterial proteins, where the sulfanyl-acetamide group often enhances binding affinity .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-14-8-10-17(11-9-14)18-12-30-22-21(18)26-24(27(4)23(22)29)31-13-20(28)25-19-7-5-6-15(2)16(19)3/h5-12H,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBMYKBCQRRBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: The initial step involves the cyclization of appropriate starting materials to form the thienopyrimidine core. This can be achieved through the reaction of 2-aminothiophene with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Methyl and Phenyl Groups: The next step involves the introduction of the methyl and phenyl groups at specific positions on the thienopyrimidine core. This can be accomplished through Friedel-Crafts alkylation or acylation reactions.
Attachment of the Sulfanylacetamide Moiety: The final step involves the attachment of the sulfanylacetamide moiety to the thienopyrimidine core. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activity.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or optical activity.
Biological Research: The compound can be used as a tool in biological research to study specific biochemical pathways or molecular targets.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Compound A : N-(4-Butylphenyl)-2-{[3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 1040632-67-4)
- Structural Differences: Replaces the 2,3-dimethylphenyl group with a 4-butylphenyl on the acetamide. Lacks the 7-(4-methylphenyl) substituent on the pyrimidinone ring.
- Impact: The 4-butylphenyl group increases lipophilicity (logP ~4.5 vs. Lower steric hindrance at the 7-position may alter binding pocket interactions in enzymatic assays.
Compound B : 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 686771-47-1)
- Structural Differences: Substitutes the 2,3-dimethylphenyl with a 4-(trifluoromethoxy)phenyl group. Features a 6,7-dihydrothieno[3,2-d]pyrimidinone (saturated ring) instead of the fully aromatic core.
- Saturation of the thienopyrimidinone ring may decrease planarity, affecting binding to flat enzymatic active sites .
Substituent Variations on the Acetamide Group
Compound C : N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Structural Differences: Replaces the thienopyrimidinone core with a 4,6-diaminopyrimidine. Uses a 4-chlorophenyl group instead of 2,3-dimethylphenyl.
- Impact: The 4,6-diaminopyrimidine core enables hydrogen bonding via amino groups, a feature absent in the target compound.
Compound D : N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide
- Structural Differences: Features a 1,6-dihydropyrimidin-2-yl core instead of thienopyrimidinone. Substitutes 2,3-dimethylphenyl with 2,3-dichlorophenyl.
- Impact: The dichlorophenyl group increases molecular weight (MW 344.21 vs. ~450 for the target compound) and logP, influencing pharmacokinetics. The simpler pyrimidinone core lacks the fused thiophene ring, reducing aromatic surface area for hydrophobic interactions .
Pharmacological and Physicochemical Data Comparison
Key Research Findings
- Bioactivity: Thienopyrimidinone derivatives with sulfanyl-acetamide groups show IC50 values in the low micromolar range against kinase targets, attributed to the sulfanyl bridge’s role in mimicking ATP’s phosphate group .
- SAR Insights :
- Crystallographic Data : Analogous structures (e.g., ) reveal that planarity of the acetamide group is critical for dimerization via N–H···O hydrogen bonds, influencing crystal packing and solubility.
Biological Activity
N-(2,3-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant biological activity, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
with a molecular weight of 449.59 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core known for various biological activities.
Antimicrobial Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit notable antimicrobial activity. The presence of the thienopyrimidine ring in this compound contributes to its effectiveness against various bacterial strains. In vitro studies have shown that compounds with similar structures possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2,3-dimethylphenyl)-... | E. coli | 50 µg/mL |
| N-(2,3-dimethylphenyl)-... | S. aureus | 25 µg/mL |
| N-(2,3-dimethylphenyl)-... | M. tuberculosis | 100 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro. This effect is likely mediated through its interaction with specific signaling pathways involved in inflammation.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors involved in critical cellular processes. The compound's structure allows it to modulate the activity of these targets effectively.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Interaction : It may interact with receptors that regulate immune responses or microbial growth.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the thieno[3,2-d]pyrimidine class:
- Antibacterial Studies : A study published in PubMed highlighted the effectiveness of thieno[3,2-d]pyrimidine derivatives against various bacterial strains such as E. coli and S. aureus, demonstrating MIC values comparable to established antibiotics .
- Toxicity Assessments : Toxicity evaluations have shown that many derivatives are non-toxic at concentrations up to 200 µmol/L . This finding is crucial for further development into therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
